molecular formula C9H5N3 B1593841 quinoxaline-5-carbonitrile CAS No. 77130-32-6

quinoxaline-5-carbonitrile

Cat. No.: B1593841
CAS No.: 77130-32-6
M. Wt: 155.16 g/mol
InChI Key: CHZUFBQNUNLUAO-UHFFFAOYSA-N
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Description

quinoxaline-5-carbonitrile: is a heterocyclic compound that contains a quinoxaline ring with a cyano group attached at the fifth position.

Chemical Reactions Analysis

Types of Reactions: quinoxaline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: quinoxaline-5-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of quinoxaline-based ligands and catalysts .

Biology: In biological research, this compound derivatives have shown potential as antimicrobial, antitumor, and anti-inflammatory agents. They are studied for their ability to inhibit various enzymes and biological pathways .

Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly for treating cancer and infectious diseases. Some derivatives have shown promising results in preclinical studies .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its derivatives are also explored for their use in organic electronics and optoelectronic devices .

Mechanism of Action

The mechanism of action of quinoxaline-5-carbonitrile and its derivatives varies depending on the specific application. In antimicrobial and antitumor activities, the compound often targets DNA and enzymes involved in cell replication and repair. It can intercalate into DNA, causing strand breaks and inhibiting replication. Additionally, it may inhibit key enzymes such as topoisomerases and kinases, disrupting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. The cyano group can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis. Additionally, the cyano group enhances the compound’s ability to interact with biological targets, contributing to its potential as a therapeutic agent .

Properties

IUPAC Name

quinoxaline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZUFBQNUNLUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342447
Record name 5-Quinoxalinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77130-32-6
Record name 5-Quinoxalinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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